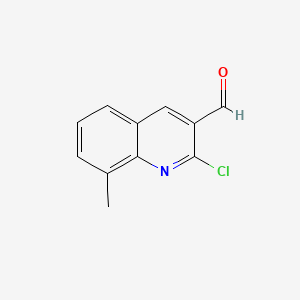

2-Chloro-8-methylquinoline-3-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRSXNRWFUUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351038 | |

| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-26-0 | |

| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-8-methylquinoline-3-carbaldehyde, a key intermediate in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the prevalent synthetic methodologies. The core focus is on the Vilsmeier-Haack reaction, detailing its mechanism, experimental protocol, and optimization strategies. Alternative synthetic routes are also explored, providing a comparative analysis to aid in methodological selection. This guide emphasizes scientific integrity, reproducibility, and safety, grounding all protocols and claims in authoritative references.

Introduction and Significance

This compound is a versatile heterocyclic compound. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of a chlorine atom at the 2-position and a formyl group at the 3-position makes this molecule a highly reactive synthon, amenable to a variety of chemical transformations.[1][2] These reactive sites allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it a valuable building block in drug discovery and materials science.

The strategic placement of the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and physicochemical characteristics. This guide will delve into the primary synthetic route to this important intermediate, providing a robust and reproducible protocol.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines, including the target compound, is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5]

Mechanistic Insights

The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes proceeds through a series of electrophilic substitution and cyclization steps. The key steps are:

-

Formation of the Vilsmeier Reagent: Phosphoryl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization: An intramolecular cyclization occurs, leading to the formation of the quinoline ring system.

-

Hydrolysis: Subsequent hydrolysis of the intermediate yields the final 2-chloro-3-formylquinoline product.

The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, generally facilitates the cyclization process.

Experimental Protocol

This protocol is a synthesized representation from multiple established sources and should be adapted and optimized for specific laboratory conditions.[3][5][6][7][8]

Materials:

-

2-Methylacetanilide (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.

-

Slowly add freshly distilled POCl₃ (15 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.[7]

-

After the addition is complete, add 2-methylacetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Once the addition of the acetanilide is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux at 80-90 °C for 4-10 hours.[3][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][5]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a pale yellow solid.[6]

Visualization of the Vilsmeier-Haack Synthesis Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of quinoline-3-carbaldehydes exist, though they may be less direct for this specific target.

Oxidation of the Corresponding Alcohol

An alternative route involves the oxidation of the corresponding primary alcohol, (2-chloro-8-methylquinolin-3-yl)methanol. This precursor would first need to be synthesized, potentially from the target aldehyde itself via reduction, or through a multi-step sequence starting from a different quinoline derivative.

Plausible Precursor Synthesis:

-

Reduction of the Aldehyde: The most straightforward, albeit circular for primary synthesis, is the reduction of this compound using a mild reducing agent like sodium borohydride (NaBH₄).

-

From a Carboxylic Acid: Synthesis and subsequent reduction of 2-chloro-8-methylquinoline-3-carboxylic acid.

Oxidation Step:

The oxidation of (2-chloro-8-methylquinolin-3-yl)methanol to the aldehyde can be achieved using various oxidizing agents. Care must be taken to avoid over-oxidation to the carboxylic acid.[9]

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild, selective for primary alcohols to aldehydes | Stoichiometric, chromium waste |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, high-yielding, broad functional group tolerance | Can be explosive under certain conditions, expensive |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM), low temperature (-78 °C) | High yields, mild conditions | Requires cryogenic temperatures, unpleasant odor |

Pathway Selection Logic

The choice of synthetic pathway depends on several factors including the availability of starting materials, scalability, cost, and safety considerations. The Vilsmeier-Haack reaction is generally preferred for its efficiency and the directness of the route from a readily available acetanilide.

Caption: Decision tree for selecting a synthetic pathway.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a robust and well-documented method. This guide has provided a detailed protocol, mechanistic background, and a comparative look at alternative strategies to empower researchers in their synthetic endeavors. The versatility of the title compound as a chemical intermediate ensures its continued importance in the fields of medicinal chemistry and materials science. Adherence to the principles of scientific integrity, safety, and reproducibility outlined herein is paramount for successful synthesis.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. ijsr.net [ijsr.net]

- 5. chemijournal.com [chemijournal.com]

- 6. rsc.org [rsc.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. benchchem.com [benchchem.com]

physicochemical properties of 2-Chloro-8-methylquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-8-methylquinoline-3-carbaldehyde

Foreword: A Senior Application Scientist's Perspective

Welcome to this comprehensive technical guide on this compound. As a cornerstone intermediate in modern synthetic chemistry, this molecule is more than just a collection of atoms; it is a gateway to novel therapeutic agents and advanced materials.[1] In my years in the field, I have seen firsthand how a deep, causal understanding of a compound's properties can transform a research project from a series of routine steps into an elegant and efficient synthesis.

This guide is structured to move beyond a simple recitation of data. We will delve into the why—the reasons behind its specific characteristics, the logic of its synthesis, and the rationale for the analytical techniques used to confirm its identity and purity. Our goal is to equip you, the researcher, with not just the what, but the foundational knowledge to confidently and creatively utilize this versatile building block in your own work.

Molecular Identity and Core Characteristics

This compound is a substituted heterocyclic aromatic compound. Its structure features a quinoline bicyclic system, which is essentially a benzene ring fused to a pyridine ring.[2] This core is functionalized with a chlorine atom at the 2-position, a carbaldehyde (formyl) group at the 3-position, and a methyl group at the 8-position. This specific arrangement of functional groups dictates its reactivity and physicochemical profile, making it a valuable synthon.[3][4]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The chloro, methyl, and aldehyde substituents on this scaffold provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Caption: Chemical structure of this compound.

Core Physicochemical Data

A precise understanding of a compound's physical properties is non-negotiable for successful experimental design, whether for reaction setup, purification, or formulation. The data for this compound, compiled from various suppliers and literature, is summarized below.

| Property | Value | Source(s) |

| CAS Number | 73568-26-0 | [5][6][7] |

| Molecular Formula | C₁₁H₈ClNO | [5][6][7] |

| Molecular Weight | 205.64 g/mol | [5][6][7] |

| Appearance | Yellow to yellow-brown crystalline powder | [5][6] |

| Melting Point | 138-141 °C | [5][6][7] |

| Boiling Point | 350.8 ± 37.0 °C (Predicted) | [5][6] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | -1.29 ± 0.50 (Predicted) | [5][6] |

| InChI Key | YPBRSXNRWFUUOE-UHFFFAOYSA-N | [7] |

| SMILES | [H]C(=O)c1cc2cccc(C)c2nc1Cl | [7] |

Expert Insights: The melting point is a critical parameter, not just as an identifier, but as a primary indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests a high-purity sample, whereas a broad or depressed range is a red flag for impurities. The predicted high boiling point and solid crystalline form are consistent with a planar, aromatic structure with moderate molecular weight, which allows for efficient crystal lattice packing.

Synthesis and Reactivity Profile

The Vilsmeier-Haack Reaction: An Elegant Formylation

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.

The Causality Behind the Method: The choice of the Vilsmeier-Haack reaction is strategic. It involves treating a substituted acetanilide (the precursor) with a Vilsmeier reagent, which is typically formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[3][8][9] This process accomplishes two key transformations in one pot: the formylation and the cyclization to form the quinoline ring, with the hydroxyl group at the 2-position being subsequently converted to the chloro group by the excess reagent. This one-pot nature makes it an atom-economical and efficient synthetic route.[10]

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Key Reactivity

The chemical personality of this molecule is defined by its three functional groups:

-

The Aldehyde Group: This is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[2][3] This reactivity is fundamental to its use as a building block for larger, more complex heterocyclic systems.

-

The 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 2-position, further diversifying the molecular scaffold.

-

The Quinoline Ring: The aromatic system can undergo electrophilic substitution, although the existing substituents will direct the position of new groups.

This trifecta of reactivity makes this compound a highly versatile intermediate for combinatorial chemistry and targeted synthesis.[5][6][11]

Analytical Characterization Protocols

A self-validating system of protocols is essential for confirming the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the puzzle, and together they form an undeniable confirmation.

Caption: A logical workflow for the complete analytical characterization.

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on literature methods.[8][10]

-

Reagent Preparation (0-5 °C): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath.

-

Expertise & Experience: Cooling is critical. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Slow, controlled addition prevents runaway reactions and ensures high yield of the reactive species.

-

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 5-10 eq.) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 20 minutes in the ice bath.

-

Addition of Substrate: Add 2-methylacetanilide (1 eq.) portion-wise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.

-

Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 chloroform:ethyl acetate mobile phase). The disappearance of the starting acetanilide spot and the appearance of a new, lower Rf spot indicates product formation.[8]

-

-

Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Causality: This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent. The product, being sparingly soluble in water, will precipitate out.

-

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound as a yellow crystalline powder.[8]

Protocol: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Expertise & Experience: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Expected Spectral Features: The spectrum should be consistent with the structure. Key expected signals include:

-

A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 10.5-11.0 ppm.[9]

-

A singlet for the proton at the 4-position (H-4) of the quinoline ring, also at a downfield position (e.g., δ ~8.7-8.9 ppm).[8][9]

-

A multiplet pattern in the aromatic region (δ ~7.2-8.2 ppm) corresponding to the three protons on the benzene portion of the quinoline ring.

-

A singlet for the methyl group (-CH₃) protons at an upfield position (δ ~2.4-2.8 ppm).[8]

-

Protocol: Characterization by FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline product with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

Expected Spectral Features:

-

A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1680-1705 cm⁻¹.[9]

-

Characteristic C-H stretching bands for the aldehyde proton, often seen as two weak bands around 2850 and 2750 cm⁻¹.[9]

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[8][9]

-

A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ region.[8]

-

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Classifications: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6][7][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[7][13]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][6] This protects the compound from moisture and light-induced degradation.

Conclusion and Future Outlook

This compound is a well-characterized and highly valuable synthetic intermediate. Its predictable physicochemical properties, coupled with a robust and scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible starting material for a multitude of research applications. Its true power lies in its versatile reactivity, offering multiple avenues for derivatization to build complex molecular architectures. As the search for novel pharmaceuticals and functional materials continues, the strategic application of foundational building blocks like this one will remain a critical driver of innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]

- 6. This compound , ≥98% , 73568-26-0 - CookeChem [cookechem.com]

- 7. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]

- 8. chemijournal.com [chemijournal.com]

- 9. ijsr.net [ijsr.net]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

2-Chloro-8-methylquinoline-3-carbaldehyde CAS number

An In-depth Technical Guide to 2-Chloro-8-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Quinoline Building Block

This compound is a highly functionalized heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Identified by its CAS Number 73568-26-0 , this molecule serves as a pivotal intermediate for the synthesis of a wide array of more complex structures.[1][2][3][4] Its quinoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] The presence of a reactive aldehyde group at the 3-position and a labile chlorine atom at the 2-position makes it an exceptionally valuable precursor for constructing diverse molecular architectures, particularly in the field of drug discovery and materials science.[1][6][7] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective handling, storage, and application in synthesis. The compound typically appears as a white to yellow-brown crystalline solid.[1][3] A consolidation of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 73568-26-0 | [2][3] |

| Molecular Formula | C₁₁H₈ClNO | [1][3] |

| Molecular Weight | 205.64 g/mol | [1][3] |

| Melting Point | 136-143 °C | [1][3][8] |

| Appearance | White to yellow-brown crystalline solid | [1][3] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C, keep in dark place, inert atmosphere | [1][3] |

| SMILES String | [H]C(=O)c1cc2cccc(C)c2nc1Cl | |

| InChI Key | YPBRSXNRWFUUOE-UHFFFAOYSA-N |

Core Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][9] This reaction facilitates the formylation and cyclization of substituted acetanilides in a one-pot procedure, offering high yields and operational simplicity.[9]

Causality of the Mechanism

The reaction proceeds through the formation of the "Vilsmeier reagent," a chloroiminium ion, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11][12][13] This electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic ring of a substituted acetanilide. A subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The presence of the chloro and formyl groups is a direct consequence of the specific reagents used in this powerful transformation.[7]

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[9][14]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 mmol) in an ice bath and stir for 20 minutes.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 15 mmol) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature below 5°C.

-

Substrate Addition: To this mixture, add the substituted acetanilide (e.g., 2-methylacetanilide, 1 mmol).

-

Reaction: Allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours, using a condenser.[14] Monitor the reaction's progress using thin-layer chromatography (TLC).[9]

-

Workup: Once the reaction is complete, carefully pour the reaction mass onto crushed ice.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from ethanol to yield the pure this compound.[14]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aldehyde group is a prime site for condensation reactions, while the chloro group is susceptible to nucleophilic substitution.[7]

Reactions at the Aldehyde Group: Schiff Base Formation

The formyl group readily condenses with primary amines, hydrazines, and other nucleophiles to form a variety of derivatives.[7] A particularly important transformation is the formation of Schiff bases (imines), which are themselves valuable precursors for synthesizing other heterocyclic systems and are often investigated for their biological activity.[7][15]

For instance, reacting this compound with a substituted aniline in a suitable solvent like ethanol or acetone yields the corresponding N-aryl-1-(2-chloro-8-methylquinolin-3-yl)methanimine.[7]

Caption: Schiff Base Formation from the Aldehyde.

Reactions at the Chloro Group

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functionalities, including alkoxy, amino, and thioether groups, further diversifying the molecular scaffold.[16]

Applications in Drug Discovery and Beyond

The quinoline framework is a cornerstone in medicinal chemistry. Derivatives of this compound are actively investigated for a range of therapeutic applications.

-

Antimicrobial Agents: The compound serves as a starting material for synthesizing novel Schiff bases and other heterocyclic systems that have shown potential as antibacterial and antifungal agents.[8][15]

-

Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity.[5][6] This aldehyde is a key building block for creating new compounds for evaluation as potential cancer therapeutics.[1][14]

-

Enzyme Inhibition: Its derivatives are utilized in biochemical studies to probe enzyme active sites and develop inhibitors for various therapeutic targets.[1]

-

Fluorescent Probes: The quinoline ring system's inherent fluorescence can be modulated through chemical modification, making these compounds candidates for the design of fluorescent probes for biological imaging.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. This compound is classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. A dust mask is recommended when handling the solid powder.

-

Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to maintain its stability.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Conclusion

This compound (CAS: 73568-26-0) is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for generating molecular diversity. The continued exploration of its chemistry promises to yield novel compounds with significant therapeutic and technological potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 73568-26-0|this compound|BLD Pharm [bldpharm.com]

- 3. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE price,buy 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Vilsmeier haack rxn | PPTX [slideshare.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. name-reaction.com [name-reaction.com]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-8-methylquinoline-3-carbaldehyde

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 2-Chloro-8-methylquinoline-3-carbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering field-proven insights into the experimental choices and the implications of the structural features of this compound.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic and natural products with a wide array of pharmacological activities. Their versatile biological profile includes applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern on the quinoline ring system significantly influences the molecule's chemical reactivity and biological efficacy. The title compound, this compound, is a key intermediate in the synthesis of more complex, biologically active molecules. The presence of a reactive aldehyde group at the 3-position and a chloro substituent at the 2-position makes it a versatile precursor for a variety of chemical transformations, including the formation of Schiff bases and the synthesis of fused heterocyclic systems.[1][2] Understanding its precise three-dimensional structure is paramount for designing novel derivatives with tailored properties.

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction.[2][3] This electrophilic substitution reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds.

Causality Behind the Vilsmeier-Haack Approach

The choice of the Vilsmeier-Haack reaction is dictated by its efficiency and regioselectivity. The reaction proceeds via the formation of a Vilsmeier reagent, typically from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This electrophilic species then attacks the electron-rich aromatic ring of an acetanilide precursor. The subsequent intramolecular cyclization and hydrolysis yield the desired 2-chloroquinoline-3-carbaldehyde derivative. The substitution pattern on the starting acetanilide directs the final substitution on the quinoline ring. For the title compound, N-(2-tolyl)acetamide is the logical starting material.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for the synthesis is as follows:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (30 mmol) is cooled to 0-5 °C in an ice bath. Phosphorus oxychloride (70 mmol) is added dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at the same temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.

-

Reaction with Acetanilide: N-(2-tolyl)acetamide (10 mmol) is added portion-wise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression and Monitoring: The reaction mixture is then heated to 80-90 °C and refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2] For methyl-substituted quinolines, the reaction may require heating for 4 to 15 hours.[2][4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Recrystallization: The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product.[4]

Obtaining Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is a critical step for accurate structural determination. For this compound, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of petroleum ether and ethyl acetate at room temperature.[4] The choice of solvent system is crucial; it must be one in which the compound has moderate solubility, allowing for slow, ordered crystal growth rather than rapid precipitation.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The definitive three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[4][5]

Crystallographic Data

The key crystallographic parameters are summarized in the table below, providing a quantitative description of the crystal lattice and the conditions of the data collection.

| Parameter | Value |

| Chemical Formula | C₁₁H₈ClNO |

| Formula Weight | 205.63 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8576 (5) |

| b (Å) | 7.4936 (6) |

| c (Å) | 18.5003 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 950.70 (13) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.437 |

| Temperature (K) | 290 |

| R-factor | 0.048 |

Data sourced from Khan et al. (2009).[4]

Molecular Geometry and Conformation

The crystallographic analysis reveals that the quinoline fused-ring system is essentially planar, with a root-mean-square deviation of 0.005 Å.[4][5][6] The formyl group, however, is slightly twisted out of this plane. This deviation is quantified by the C—C—C—O torsion angles of 8.8 (7)° and -172.8 (4)°.[4][5][6]

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. chemijournal.com [chemijournal.com]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-8-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-8-methylquinoline-3-carbaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-chloro-8-methylquinoline-3-carbaldehyde, a key intermediate in pharmaceutical and synthetic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a framework for its effective use in various laboratory and industrial applications.

Introduction: The Chemical Landscape of a Versatile Intermediate

This compound, with the empirical formula C₁₁H₈ClNO, is a solid crystalline compound characterized by a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position.[2][3] This unique arrangement of functional groups imparts a specific polarity and reactivity to the molecule, making it a valuable precursor in the synthesis of a wide range of biologically active compounds, including potential antimicrobial and anticancer agents.[2]

The solubility of this compound is a critical parameter that governs its utility in various synthetic protocols, purification techniques, and formulation development. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, achieving desired yields, and ensuring the purity of the final products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 73568-26-0 | [3] |

| Molecular Weight | 205.64 g/mol | [3][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 138-141 °C | [1][3] |

| Empirical Formula | C₁₁H₈ClNO | [3] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The solubility of this compound in a given organic solvent is determined by the interplay of intermolecular forces between the solute and solvent molecules. The key structural features influencing its solubility are:

-

The Quinoline Ring System: This bicyclic aromatic structure is largely nonpolar and contributes to its solubility in solvents that can engage in π-π stacking and van der Waals interactions.

-

The Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity.

-

The Methyl Group: This alkyl group is nonpolar and enhances solubility in nonpolar solvents.

-

The Carbaldehyde Group: The aldehyde functional group is polar and capable of hydrogen bonding, which can enhance solubility in polar protic solvents.

Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative assessment based on its structure is presented below. This serves as a practical guide for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMF is often used in reactions involving this compound.[6] |

| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde group can form hydrogen bonds with these solvents, but the large nonpolar quinoline core may limit high solubility. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The aromatic quinoline ring and the methyl group favor interaction with nonpolar solvents. However, the polar chloro and aldehyde groups will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of the chloro group on the solute suggests favorable interactions with chlorinated solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[7][8] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent that can effectively interact with the various functional groups of the solute will exhibit higher solvating power.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate determinations.

-

pH (in aqueous or protic systems): While this guide focuses on organic solvents, it's worth noting that in the presence of acidic or basic conditions, the quinoline nitrogen can be protonated, which would significantly alter its solubility in protic solvents.[9][10]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a strong predictive understanding can be gained from its molecular structure. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding and experimental quantification of solubility are indispensable for the effective utilization of this versatile chemical intermediate in research and development.

References

- 1. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氯-8-甲基喹啉-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-8-methylquinoline-3-carbaldehyde, a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the intricacies of its synthesis via the Vilsmeier-Haack reaction, offering a detailed, step-by-step protocol. Furthermore, it presents a thorough characterization of the compound, including spectroscopic analysis by Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The guide is designed to equip researchers and drug development professionals with the necessary knowledge and practical insights for the successful synthesis and validation of this versatile chemical building block.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and material science. Their diverse biological activities have led to their use in the development of various therapeutic agents.[1][2] Among the numerous quinoline derivatives, this compound stands out as a highly versatile synthetic intermediate.[3] The presence of three reactive sites—the chloro, aldehyde, and quinoline ring system—allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of more complex and biologically active molecules.[3][4] Its utility is demonstrated in the preparation of Schiff bases, pyrazolo[3,4-b]quinolines, and other fused heterocyclic systems, many of which exhibit interesting pharmacological properties.[3]

This guide will provide a detailed exploration of the synthesis of this compound, focusing on the widely employed Vilsmeier-Haack reaction.[1][2] A thorough understanding of its synthesis and a comprehensive characterization are paramount for its effective utilization in research and drug discovery endeavors.

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of synthesizing this compound, this reaction facilitates the cyclization and formylation of a substituted acetanilide in a one-pot procedure.[1][2]

The Underlying Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[1] This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to an intermediate that undergoes cyclization and subsequent hydrolysis to yield the final product. The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, facilitates the reaction.[2]

Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies.[1][2][5]

Materials:

-

o-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, place N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0-5 °C.[2]

-

Addition of POCl₃: Add phosphoryl chloride (POCl₃) (5 equivalents) dropwise to the cooled DMF via the dropping funnel with continuous stirring. Maintain the temperature between 0-5 °C during the addition.[2]

-

Formation of the Reagent: After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add o-methylacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition of the acetanilide, heat the reaction mixture to 80-90 °C and reflux for 4-10 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic. This will precipitate the crude product.[7]

-

Isolation: Filter the precipitated solid using a Buchner funnel, and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Safety Precautions:

-

Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO | [8] |

| Molecular Weight | 205.64 g/mol | [8] |

| Melting Point | 138-141 °C | [9][10] |

| Appearance | White to off-white solid | [11] |

Spectroscopic Data

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 | C-H stretch (methyl group) |

| ~2860 | C-H stretch (aldehyde) |

| ~1677-1693 | C=O stretch (aldehyde) |

| ~1580-1588 | C=C stretch (aromatic) |

| ~1616-1635 | C=N stretch (quinoline ring) |

| ~1342 | C-N stretch |

| ~770-776 | C-Cl stretch |

Note: The exact peak positions may vary slightly. Data compiled from references[6].

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (CDCl₃, δ in ppm):

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | s | 1H | -CHO |

| ~8.8-8.9 | s | 1H | H-4 |

| ~7.1-7.7 | m | 3H | Aromatic-H (H-5, H-6, H-7) |

| ~2.4-2.5 | s | 3H | -CH₃ |

Note: The chemical shifts and multiplicities are based on reported data for similar compounds and theoretical predictions.[1][6]

¹³C NMR (CDCl₃, δ in ppm):

| Chemical Shift (δ) | Assignment |

| ~189 | -CHO |

| ~150-160 | C-2, C-8a |

| ~120-140 | Aromatic carbons |

| ~20 | -CH₃ |

Note: Predicted values based on the structure and data for analogous compounds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in a ~3:1 ratio.

-

Major Fragmentation Peaks: Loss of -CHO (m/z = 176/178), loss of -Cl (m/z = 170), and further fragmentation of the quinoline ring.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The Vilsmeier-Haack reaction provides an efficient and reliable route for its preparation. This guide has provided a detailed protocol for its synthesis, along with a comprehensive overview of its characterization using modern spectroscopic techniques. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and application of quinoline-based compounds in drug discovery and materials science.

References

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]

- 9. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.innovareacademics.in [journals.innovareacademics.in]

The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoline Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Formylation

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a carbaldehyde group onto the quinoline nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures with diverse biological activities. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, offering a direct and efficient route to quinoline carbaldehydes.[1][2] This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of quinoline carbaldehydes, with a particular focus on the preparation of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss the influence of reaction parameters, and explore the synthetic utility of the resulting products.

The Heart of the Reaction: The Vilsmeier Reagent

The key to the Vilsmeier-Haack reaction is the electrophilic species known as the Vilsmeier reagent, a chloroiminium salt.[3][4] It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[2][4][5]

The formation of the Vilsmeier reagent is a critical first step, and its reactivity is central to the subsequent formylation of the quinoline precursor.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Synthesis of 2-Chloroquinoline-3-Carbaldehydes: A Mechanistic Deep Dive

A widely utilized application of the Vilsmeier-Haack reaction in quinoline synthesis is the conversion of N-arylacetamides into 2-chloroquinoline-3-carbaldehydes.[6][7] This transformation is a one-pot process that involves cyclization and formylation. The reaction proceeds through a series of intermediates, and understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

The proposed mechanism involves the initial reaction of the N-arylacetamide with the Vilsmeier reagent, leading to the formation of an imidoyl chloride. This is followed by the generation of an N-(α-chlorovinyl)aniline, which then undergoes diformylation at the β-position. Subsequent cyclization and hydrolysis yield the final 2-chloroquinoline-3-carbaldehyde.[6][7]

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic scaffolds that form the structural core of a wide array of pharmacologically active compounds and functional materials. The unique electronic properties and the ability of the quinoline ring system to intercalate with DNA have made it a cornerstone in medicinal chemistry. Specifically, 2-Chloro-8-methylquinoline-3-carbaldehyde is a versatile synthetic intermediate, acting as a crucial building block for more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2] This guide provides a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this important compound, tailored for researchers and professionals in drug development.

Strategic Synthesis Pathway: The Vilsmeier-Haack Reaction

The most direct and efficient route for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[1][3] This powerful formylation method allows for the one-pot construction of the quinoline ring system from readily available N-arylacetamides. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]

The causality behind this choice of pathway lies in its efficiency and regioselectivity. For the synthesis of this compound, the logical starting material is N-(2-methylphenyl)acetamide, also known as o-acetotoluidide. The ortho-methyl group on the acetanilide directs the cyclization to form the 8-methylquinoline derivative.

Overall Synthetic Transformation

The synthesis is a two-step process starting from o-toluidine:

-

Acetylation of o-Toluidine: The primary amine group of o-toluidine is protected by acetylation with acetic anhydride to form N-(2-methylphenyl)acetamide. This step is crucial as it introduces the acetyl group necessary for the subsequent cyclization.

-

Vilsmeier-Haack Cyclization and Formylation: The prepared N-(2-methylphenyl)acetamide undergoes an intramolecular cyclization and formylation upon treatment with the Vilsmeier reagent (POCl₃/DMF) to yield the target molecule, this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-methylphenyl)acetamide

This initial step involves the acetylation of o-toluidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Toluidine | 107.15 | 10.7 g | 0.1 |

| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of o-toluidine in 20 mL of glacial acetic acid.

-

To this solution, slowly add 12.2 g (0.12 mol) of acetic anhydride with constant stirring.

-

Equip the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 60 minutes.[5]

-

After heating, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 200 mL of ice-cold water.

-

Stir the mixture vigorously until a white precipitate of N-(2-methylphenyl)acetamide forms.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic acid and aniline.

-

Dry the product in a desiccator. The expected yield is typically high.

Physicochemical Data for N-(2-methylphenyl)acetamide:

| Property | Value |

| Molecular Formula | C₉H₁₁NO[6][7] |

| Molar Mass | 149.19 g/mol [6][7] |

| Appearance | White crystalline solid |

| Melting Point | 112 °C[6] |

| Boiling Point | 296 °C[6] |

Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This is the core step where the quinoline ring is formed and formylated.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-methylphenyl)acetamide | 149.19 | 7.46 g | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23.2 mL) | 0.3 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 92.0 g (55.8 mL) | 0.6 |

| Crushed Ice | - | ~500 g | - |

| Ethyl Acetate | 88.11 | As needed for recrystallization | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, add 7.46 g (0.05 mol) of N-(2-methylphenyl)acetamide to 21.9 g (0.3 mol) of N,N-dimethylformamide.

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add 92.0 g (0.6 mol) of phosphorus oxychloride dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly come to room temperature.

-

Heat the reaction mixture at 80-90°C for 4-10 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethyl acetate to afford this compound as a crystalline solid.[8]

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO |

| Molar Mass | 205.64 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 138-141 °C[2] |

| CAS Number | 73568-26-0 |

Mechanism of the Vilsmeier-Haack Reaction for Quinoline Synthesis

Understanding the reaction mechanism is key to appreciating the intricacies of this synthesis.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Attack and Cyclization: The π-electrons of the aromatic ring of N-(2-methylphenyl)acetamide attack the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the enolate oxygen attacks the iminium carbon.

-

Rearomatization and Formation of the Final Product: The intermediate undergoes a series of eliminations and rearrangements, ultimately leading to the formation of the chlorinated and formylated quinoline ring system. The final step involves hydrolysis during the workup to yield the aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion and Future Perspectives

This guide has outlined a robust and reproducible method for the synthesis of this compound, a key intermediate in drug discovery and development. By starting with o-toluidine and employing a two-step sequence involving acetylation and a Vilsmeier-Haack reaction, researchers can access this valuable building block in good yields. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to confidently undertake this synthesis and further explore the chemical space of quinoline derivatives for novel therapeutic applications.

References

- 1. chemijournal.com [chemijournal.com]

- 2. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. chemijournal.com [chemijournal.com]

- 6. N-(2-methylphenyl)acetamide [stenutz.eu]

- 7. Acetamide, N-(2-methylphenyl)- [webbook.nist.gov]

- 8. ijsr.net [ijsr.net]

Electrophilic Substitution Reactions of 2-Chloro-8-Methylquinoline: A Guide to Mechanisms, Regioselectivity, and Synthetic Protocols

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-chloro-8-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We delve into the theoretical principles governing the regioselectivity of these reactions, dissecting the complex interplay between the inherent electronic properties of the quinoline nucleus and the directing effects of the chloro and methyl substituents. This guide offers field-proven insights into the causality behind experimental choices for key transformations, including nitration, halogenation, and sulfonation. Detailed, step-by-step protocols for these reactions are provided, alongside a critical evaluation of the limited applicability of Friedel-Crafts reactions. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of quinoline-based compounds.

Introduction to the 2-Chloro-8-Methylquinoline Scaffold

1.1 Chemical Properties and Significance

2-Chloro-8-methylquinoline is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis.[1][2] Its structure features a quinoline core, which is prevalent in a wide range of biologically active compounds and functional materials. The chloro group at the C-2 position is susceptible to nucleophilic substitution, providing a reactive handle for introducing diverse functional groups.[3] Concurrently, the quinoline ring system can undergo electrophilic substitution, allowing for the functionalization of the carbocyclic (benzene) portion of the molecule. This dual reactivity makes 2-chloro-8-methylquinoline a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][3]

1.2 Overview of Electrophilic Aromatic Substitution (EAS) in Quinoline

The quinoline ring system consists of two fused aromatic rings: a pyridine ring and a benzene ring. In the context of electrophilic aromatic substitution (EAS), these two rings exhibit vastly different reactivities. The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles.[4] Consequently, electrophilic substitution on the unsubstituted quinoline nucleus occurs preferentially on the more electron-rich carbocyclic (benzene) ring.[5][6] Theoretical and experimental studies have established that substitution occurs predominantly at the C-5 and C-8 positions.[5][7][8] This regioselectivity is governed by the stability of the cationic intermediate (the Wheland or sigma complex) formed during the reaction; attack at C-5 or C-8 results in an intermediate where the aromaticity of the adjacent pyridine ring is preserved across more resonance structures.[5][7]

Theoretical Framework: Predicting Regioselectivity in 2-Chloro-8-Methylquinoline

The regiochemical outcome of electrophilic substitution on 2-chloro-8-methylquinoline is determined by a complex interplay of three distinct electronic influences: the inherent reactivity of the quinoline nucleus, the directing effect of the 8-methyl group, and the directing effect of the 2-chloro group.

2.1 Analysis of Substituent Directing Effects

-

The Quinoline Nucleus: As established, the underlying quinoline system directs incoming electrophiles to the C-5 and C-8 positions. Since the C-8 position is blocked by a methyl group in the target molecule, the inherent preference of the nucleus strongly favors substitution at C-5 .

-

The 8-Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density to the ring via an inductive effect.[9][10] It is classified as an ortho, para-director.[11][12] Relative to its position at C-8, it directs incoming electrophiles to the ortho position (C-7 ) and the para position (C-6 ). The presence of this activating group enhances the nucleophilicity of the carbocyclic ring, making it more susceptible to electrophilic attack than unsubstituted quinoline.

-

The 2-Chloro Group (-Cl): The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect, but it acts as an ortho, para-director because of resonance, where its lone pairs can donate electron density to the ring.[9][13] However, its position on the already deactivated pyridine ring means its directing influence on the remote carbocyclic ring is significantly attenuated. Its primary role is to further deactivate the pyridine ring, reinforcing the preference for substitution on the carbocyclic ring.

2.2 The Predicted Hierarchy of Reactive Positions

Synthesizing these effects leads to a clear prediction of regioselectivity. The reaction will occur on the carbocyclic ring (positions 5, 6, and 7). The most probable sites of attack are:

-

C-5: Favored by the powerful directing effect of the quinoline nucleus.

-

C-7: Strongly activated by the ortho-directing 8-methyl group.

-

C-6: Activated by the para-directing 8-methyl group.

The ultimate product distribution will depend on the specific reaction conditions and the steric bulk of the electrophile. However, the positions C-5 and C-7 are anticipated to be the most favored.

Caption: Figure 1: Competing directing effects governing electrophilic substitution.

Key Electrophilic Substitution Reactions and Protocols

3.1 Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a critical functional group for further synthetic transformations, such as reduction to an amine.

-

Mechanism and Regiochemical Rationale: Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Given the electronic effects discussed, nitration is expected to yield a mixture of 5-nitro and 7-nitro isomers. Studies on analogous systems, such as the nitration of 2-chloro-4-methylquinoline which yields 6- and 8-nitro products, support the functionalization of the carbocyclic ring.[14] For 8-substituted quinolines, nitration often favors the C-5 position.[15]

-

Detailed Experimental Protocol: Synthesis of 5-Nitro-2-chloro-8-methylquinoline

-

Pre-cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 2-chloro-8-methylquinoline (5.0 g, 28.1 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 mL, 50.6 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Electrophilic Attack: Add the nitrating mixture dropwise to the solution of the quinoline substrate over 30 minutes, maintaining the reaction temperature between 0 and 5°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-